molecular formula C8H17NO B182775 4-(2-Aminoethyl)cyclohexan-1-ol CAS No. 148356-06-3

4-(2-Aminoethyl)cyclohexan-1-ol

Cat. No. B182775
M. Wt: 143.23 g/mol
InChI Key: FNHBFOVJIPXNFL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a cis- and trans- mixture . The IUPAC name for this compound is 4-(2-aminoethyl)cyclohexan-1-ol .


Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethyl)cyclohexan-1-ol can be represented by the SMILES notation: NCCC1CCC(O)CC1 . The InChI key for this compound is FNHBFOVJIPXNFL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(2-Aminoethyl)cyclohexan-1-ol is a yellow liquid . It has a boiling point of 256°C . The compound has a molecular weight of 143.23 g/mol .

Relevant Papers I found a paper titled "Structural and vibrational study of a neurotransmitter molecule: Dopamine [4- (2-aminoethyl) benzene-1,2-diol]" . Although this paper does not directly discuss 4-(2-Aminoethyl)cyclohexan-1-ol, it may provide useful insights given the structural similarities between dopamine and 4-(2-Aminoethyl)cyclohexan-1-ol.

Scientific Research Applications

Cyclohexane Oxidation and Derivatives

Cyclohexane and its derivatives are foundational in various chemical processes, including the production of nylon through intermediates like cyclohexanol and cyclohexanone. Controlled oxidation of cyclohexene, closely related to cyclohexane, can lead to multiple valuable chemical intermediates. This underscores the importance of cyclohexane derivatives in the chemical industry for producing a diverse range of products, highlighting potential areas of application for 4-(2-Aminoethyl)cyclohexan-1-ol in synthesis and manufacturing processes Hongen Cao et al., 2018.

Novel Synthetic Opioids

Research into novel synthetic opioids, including 4-aminocyclohexanols, explores their pharmacological properties for potential medical applications. These studies highlight the continuous search for new analgesic compounds with improved efficacy and safety profiles. The mention of 4-aminocyclohexanols suggests a potential interest in derivatives like 4-(2-Aminoethyl)cyclohexan-1-ol for pharmacological research and development K. Sharma et al., 2018.

Inclusion Complexes and Drug Delivery Systems

Cyclodextrins, known for forming inclusion complexes with various molecules, have been studied for drug delivery applications. These complexes can improve the solubility, stability, and bioavailability of pharmaceutical compounds. Research in this area indicates potential applications for 4-(2-Aminoethyl)cyclohexan-1-ol in forming complexes to enhance drug delivery characteristics Dariusz Boczar & K. Michalska, 2022.

Antimicrobial Potential of Chitosan

Chitosan's antimicrobial potential is well-documented, and its ability to form biocompatible and biodegradable materials suggests its use in medical and food industries. The chemical versatility of chitosan demonstrates the broader potential of chemical compounds, including cyclohexane derivatives, in creating antimicrobial agents D. Raafat & H. Sahl, 2009.

properties

IUPAC Name

4-(2-aminoethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-6-5-7-1-3-8(10)4-2-7/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHBFOVJIPXNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590916
Record name 4-(2-Aminoethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)cyclohexanol

CAS RN

148356-06-3
Record name 4-(2-Aminoethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Aminoethyl)cyclohexanol (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Hydroxyphenyl)ethylamine (1.37 g, 10.0 mmol, 1.0 eq ) was dissolved in acetic acid (10 ml), and platinum dioxide catalyst (137 mg) was added. The mixture was stirred at 3 kgf/cm2 in a stream of hydrogen at 70° C. for 5 hours. The reaction mixture was filtered through Celite and the catalyst was washed with toluene. The filtrate was concentrated under reduced pressure to give 2-(4-hydroxycylohexyl)ethylamine (1.8 g).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
137 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)cyclohexan-1-ol
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Reactant of Route 6
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